molecular formula C8H17N2O5P B011806 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid CAS No. 100828-16-8

4-(3-Phosphonopropyl)piperazine-2-carboxylic acid

Cat. No. B011806
M. Wt: 252.2 g/mol
InChI Key: CUVGUPIVTLGRGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid involves the preparation of its enantiomers and unsaturated analogues. The enantiomers, D- and L-CPP, along with their unsaturated analogues, D- and L-CPP-ene, have been prepared with their absolute configurations determined by chemical correlation. These derivatives exhibit affinity for the NMDA receptor, showcasing their importance in neuropharmacology (Aebischer et al., 1989).

Molecular Structure Analysis

The molecular structure and analysis of 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid derivatives show significant interactions with NMDA receptors. These compounds have been synthesized and assessed for their biological activity, with findings highlighting their potent and selective NMDA antagonistic activity both in vitro and in vivo (Hutchison et al., 1989).

Chemical Reactions and Properties

Research into the chemical reactions of 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid focuses on its role as an NMDA receptor antagonist. Studies have shown that its derivatives, particularly D-CPP and D-CPPene, exhibit significant anticonvulsant activity in both rodent and primate models of epilepsy, indicating their potential as therapeutic agents (Patel et al., 1990).

Physical Properties Analysis

The physical properties of 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid and its analogues are closely tied to their synthesis and molecular structure. For instance, the crystal structures of its related compounds provide insight into their stability, reactivity, and potential applications in material science and pharmacology (Choi et al., 1994).

Chemical Properties Analysis

The chemical properties of 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid, particularly its role as an NMDA receptor antagonist, have been extensively studied. These properties are crucial for understanding its mechanism of action and potential therapeutic applications. Its derivatives have shown potent activity against NMDA receptors, providing a foundation for the development of new pharmacological agents (Ornstein et al., 1989).

properties

IUPAC Name

4-(3-phosphonopropyl)piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h7,9H,1-6H2,(H,11,12)(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVGUPIVTLGRGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C(=O)O)CCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10905774
Record name 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Phosphonopropyl)piperazine-2-carboxylic acid

CAS RN

100828-16-8, 9075-64-3
Record name 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100828-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100828168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carboxypeptidase P from Penicillium jan-thinellum
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(3-Phosphonopropyl)-2-piperazinecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(2-CARBOXYPIPERAZIN-4-YL)PROPYL-1-PHOSPHONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98Y1I8ZD4M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Phosphonopropyl)piperazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(3-Phosphonopropyl)piperazine-2-carboxylic acid
Reactant of Route 3
4-(3-Phosphonopropyl)piperazine-2-carboxylic acid
Reactant of Route 4
4-(3-Phosphonopropyl)piperazine-2-carboxylic acid
Reactant of Route 5
4-(3-Phosphonopropyl)piperazine-2-carboxylic acid
Reactant of Route 6
4-(3-Phosphonopropyl)piperazine-2-carboxylic acid

Citations

For This Compound
157
Citations
B Aebischer, P Frey, HP Haerter… - Helvetica Chimica …, 1989 - Wiley Online Library
The (R)‐ and (s)‐enantiomers of 4‐(3‐phosphonopropyl)piperazine‐2‐carboxylic acid (D‐ and L‐CPP, resp.; 15 and 16, resp.), and of its unsaturated analogue (E)‐4‐(3‐…
Number of citations: 135 onlinelibrary.wiley.com
S Patel, AG Chapman, JL Graham, BS Meldrum, P Frey - Epilepsy research, 1990 - Elsevier
d-(−)4-(3-phosphonopropyl)piperazine-2-carboxylic acid (D-CPP) and its unsaturated analogue (d(−)(E)-4-(3-phosphonoprop-2-enyl) piperazine-2-carboxylic acid (D-CPPene) have …
Number of citations: 84 www.sciencedirect.com
BM Costa, B Feng, TS Tsintsadze, RM Morley… - … of Pharmacology and …, 2009 - ASPET
N-Methyl-d-aspartate (NMDA) receptor antagonists that are highly selective for specific NMDA receptor 2 (NR2) subunits have several potential therapeutic applications; however, to …
Number of citations: 58 jpet.aspetjournals.org
B Feng, RM Morley, DE Jane, DT Monaghan - Neuropharmacology, 2005 - Elsevier
The widely-used N-methyl-d-aspartate (NMDA) receptor antagonists (R)-4-(3-phosphonopropyl) piperazine-2-carboxylic acid ((R)-CPP) and (R)-2-amino-7-phosphonoheptanoate ((R)-…
Number of citations: 77 www.sciencedirect.com
CK Park, J McCulloch, JK Kang, CR Choi - Neuroscience letters, 1992 - Elsevier
The effect of a novel and potent competitive N- methyl- d -aspartate (NMDA) antagonist d-(E)-4-(3-phosphonoprop-2-enyl)piperazine-2-carboxylic acid (d-CPPene) upon ischemic brain …
Number of citations: 42 www.sciencedirect.com
S Bennett, B Gronier - European journal of pharmacology, 2005 - Elsevier
The N-methyl-d-aspartate (NMDA) glutamate receptor possesses an obligatory co-agonist site for d-serine and glycine, named the glycine B site. Several clinical trials indicate that …
Number of citations: 28 www.sciencedirect.com
KH McAllister - European journal of pharmacology, 1996 - Elsevier
The present studies investigated whether SDZ 220-581 ((S)-α-amino-2′-chloro-5-(phosphonomethyl)[1,1′-biphenyl]-3-propanoic acid), a potent, competitive antagonist at the NMDA …
Number of citations: 16 www.sciencedirect.com
B Feng, HW Tse, DA Skifter, R Morley… - British journal of …, 2004 - Wiley Online Library
(2S*,3R*)‐1‐(biphenyl‐4‐carbonyl)piperazine‐2,3‐dicarboxylic acid (PBPD) is a moderate affinity, competitive N‐methyl‐D‐aspartate (NMDA) receptor antagonist with an atypical …
Number of citations: 173 bpspubs.onlinelibrary.wiley.com
BJ Snider, JY Choi, DM Turetsky… - … in Cerebral Ischemia III …, 1999 - Springer
The neurotoxicity of zinc, released from nerve terminals during global ischemia, may contribute to the delayed death of certain selectively vulnerable neuronal populations. A likely first …
Number of citations: 1 link.springer.com
AL Buller, DT Monaghan - European journal of pharmacology, 1997 - Elsevier
The pharmacology of recombinant NR1a/NR2D NMDA receptors expressed in Xenopus oocytes was examined and compared to the pharmacology of NR1a/NR2A, NR1a/NR2B and …
Number of citations: 98 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.